molecular formula C16H15FO2 B8418569 2-Fluoro-5-(4-propoxyphenyl)benzaldehyde

2-Fluoro-5-(4-propoxyphenyl)benzaldehyde

Cat. No.: B8418569
M. Wt: 258.29 g/mol
InChI Key: YQKCRUZDMJWHTP-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-propoxyphenyl)benzaldehyde is a useful research compound. Its molecular formula is C16H15FO2 and its molecular weight is 258.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15FO2

Molecular Weight

258.29 g/mol

IUPAC Name

2-fluoro-5-(4-propoxyphenyl)benzaldehyde

InChI

InChI=1S/C16H15FO2/c1-2-9-19-15-6-3-12(4-7-15)13-5-8-16(17)14(10-13)11-18/h3-8,10-11H,2,9H2,1H3

InChI Key

YQKCRUZDMJWHTP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, magnesium (4311 mg, 177.34 mmol) was suspended in 270 ml of tetrahydrofuran, which was then refluxed. Under reflux, 90 ml of a tetrahydrofuran solution of p-bromopropoxybenzene (37.08 g, 172.41 mmol) was dropped and refluxed for 1.5 hours. After cooling to −11° C., a solution of trimethoxyborane (17.92 ml, 172.41 mmol) in 90 ml of tetrahydrofuran was dropped at −11 to −8° C. Stirring was conducted at −10° C. for 1 hour. At room temperature, palladium (II) acetate (11 mg, 0.04926 mmol) and subsequently triphenylphosphine (52 mg, 0.1970 mmol) were added and stirred at room temperature for 30 minutes. 5-Bromo-2-fluorobenzaldehyde (20 g, 98.52 mmol) and subsequently 85 ml of an aqueous solution of potassium carbonate (71.49 g, 517.23 mmol) were added at room temperature and heated under reflux for 4 hours. After cooling to room temperature, 450 ml of a 2N hydrochloric acid was dropped at 20 to 30° C. After phase separation had occurred, the water layer was extracted with 450 ml of toluene. The organic layers were combined and washed with 300 ml of a 2N hydrochloric acid, two 300-ml portions of a 2N sodium hydroxide, 300 ml of a 20% brine, 300 ml of a 2N hydrochloric acid and two 300-ml portions of a 20% brine. To the organic layer, 1.0 g of activated carbon (Shirasagi A) was added and stirred at room temperature for 20 minutes. After filtration, the residue was washed with 50 ml of toluene and then the filtrate was concentrated under vacuum, resulting in 30.5 g of crude 2-fluoro-5-(4-propoxyphenyl)benzaldehyde as a brown oily matter, which was used in the next step without being purified. A part of the product was purified by column chromatography to yield 2-fluoro-5-(4-propoxyphenyl)benzaldehyde as white crystals.
Quantity
4311 mg
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step Two
Quantity
11 mg
Type
catalyst
Reaction Step Two
Quantity
37.08 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
17.92 mL
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
85 mL
Type
reactant
Reaction Step Five
Quantity
71.49 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
270 mL
Type
solvent
Reaction Step Seven

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